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Compound of Interest

Compound Name: Activated C Subunit

Cat. No.: B12408141 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing

patch-clamp conditions for studying c-subunit channels of the F-type ATP synthase, which is a

key component of the mitochondrial permeability transition pore (mPTP).

Frequently Asked Questions (FAQs)
Q1: What is the c-subunit channel?

A1: The c-subunit channel is an ion channel formed by the oligomeric ring of c-subunits of the

F-type ATP synthase located in the inner mitochondrial membrane.[1] This channel is a critical

component of the mitochondrial permeability transition pore (mPTP), a large, non-selective

channel whose opening can lead to mitochondrial dysfunction and cell death.[2][3]

Q2: Why study the c-subunit channel using patch-clamp?

A2: The patch-clamp technique is the gold standard for studying ion channels, allowing for

high-resolution, real-time measurements of channel activity.[4] It enables the characterization of

the biophysical properties of the c-subunit channel, such as its conductance, gating kinetics,

and ion selectivity. This is crucial for understanding its role in both physiological processes and

pathological conditions like ischemic injury and neurodegenerative diseases.[2][5]

Q3: What are the primary experimental models for patch-clamping the c-subunit channel?
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A3: The two primary models are:

Mitoplasts: These are mitochondria with the outer membrane removed, allowing direct

access to the inner membrane for patch-clamping.[4] This preparation allows for the study of

the channel in its near-native environment.

Reconstituted Proteoliposomes: Purified c-subunit protein can be incorporated into artificial

lipid bilayers (liposomes).[6] This reductionist approach allows for the study of the channel in

isolation from other mitochondrial proteins.[7]

Q4: What are the key pharmacological modulators of the c-subunit channel?

A4: Key modulators include:

Calcium (Ca²⁺): A primary activator of the mPTP. High matrix Ca²⁺ levels can trigger the

opening of the c-subunit channel.[5]

Cyclosporin A (CsA): A well-known inhibitor of the mPTP.[8][9]

ATP and ADP: Can modulate channel activity, with ATP generally inhibiting the leak

conductance.[10]

Bongkrekic acid: An inhibitor of the adenine nucleotide translocase (ANT), which can also

affect mPTP activity.[3]

Data Presentation
Table 1: Typical Solutions for Mitoplast/Proteoliposome
Patch-Clamping
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Solution Type Component Concentration Purpose

Symmetrical

Recording Solution
KCl 150 mM

Primary charge

carrier.

HEPES 5 mM pH buffer.

pH 7.4
Maintain physiological

pH.

Internal Solution

(Pipette)
Same as external

For single-channel

recordings in excised

patches.

Activators/Inhibitors

(added to bath)
CaCl₂ 1 mM

To induce mPTP

opening in mitoplasts.

[11]

Cyclosporin A (CsA) 1-5 µM
To inhibit mPTP

opening.

ATP 1 mM
To inhibit leak

conductance.[10]

Table 2: Electrophysiological Properties of c-Subunit
Channels
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Parameter Typical Value(s)
Experimental
Model

Notes

Single-Channel

Conductance

~100-300 pS, ~500-

750 pS, ~1.5 nS

Reconstituted c-

subunit[6]

Multiple conductance

states are often

observed.

~1.5 nS Mitoplasts (mPTP)[3]

Represents the fully

open state of the

mPTP.

Pipette Resistance 20-40 MΩ Mitoplasts[8]

Very high resistance

pipettes are required

for stable seals on

small mitoplasts.

80-100 MΩ
Submitochondrial

Vesicles[10]

Extremely high

resistance pipettes

are necessary for

these even smaller

vesicles.

Seal Resistance >1 GΩ Both

A high-resistance

"giga-seal" is essential

for low-noise

recordings.

Mandatory Visualization
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Cellular Stress

Calcium Dysregulation

ATP Synthase Modulation

Mitochondrial & Cellular Outcome

Ischemia, Excitotoxicity, Oxidative Stress

↑ Cytosolic Ca²⁺

Mitochondrial Ca²⁺ Uptake

↑ Matrix Ca²⁺

Cyclophilin D Binding to OSCP

F₁ Subcomplex Dissociation

Conformational Change

c-Subunit Channel Opening (mPTP)

Inner Membrane Depolarization

Mitochondrial Swelling

Cell Death

Cyclosporin A

Inhibits
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Caption: Signaling pathway for c-subunit channel (mPTP) activation.
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Experimental Protocols
Protocol 1: Isolation of Submitochondrial Vesicles
(SMVs) from Rodent Brain
This protocol is adapted from methods described for isolating SMVs enriched in F1FO ATP

synthase.[10][12]

Homogenization: Euthanize the animal and rapidly excise the brain. Homogenize the tissue

in an appropriate isolation buffer.

Synaptosome Disruption: Disrupt the resulting synaptosomes using a cell disruption vessel

under high pressure (e.g., 1,200 psi for 10 minutes) followed by rapid decompression.[10]

Ficoll Gradient Centrifugation: Layer the disrupted synaptosome mixture onto Ficoll gradients

and centrifuge at high speed (e.g., 126,500 x g for 20 minutes). The pellet will contain

purified mitochondria.

Digitonin Treatment: Incubate the purified mitochondria with digitonin to selectively

permeabilize the outer mitochondrial membrane.

Vesicle Formation: Further process the mitoplasts to obtain the final inverted

submitochondrial vesicles.

Storage: Aliquot the SMVs at a concentration of 1 mg/ml and store at -80°C. They are stable

for several months.[10]

Protocol 2: Patch-Clamp Recording from Mitoplasts or
Proteoliposomes

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. For mitoplasts and

SMVs, a very high tip resistance is required (20-100 MΩ).[8][10] Fire-polishing the pipette tip

can improve seal formation.

Solution Preparation: Prepare and filter (0.22 µm filter) symmetrical recording solutions (e.g.,

150 mM KCl, 5 mM HEPES, pH 7.4).[8]
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Sample Plating: Plate a small volume of the mitoplast or proteoliposome suspension into the

recording chamber on the microscope stage.

Pipette Positioning: Mount the pipette in the holder, apply slight positive pressure, and lower

it into the bath. Under visual guidance, approach a mitoplast or a large liposome.

Giga-seal Formation: Gently press the pipette against the membrane and apply light suction

to form a giga-ohm seal (>1 GΩ).

Configuration:

Cell-Attached/Vesicle-Attached: Record single-channel activity with the membrane patch

intact.

Inside-Out Patch: After forming a seal, pull the pipette away from the vesicle to excise a

patch of membrane, exposing the intracellular face to the bath solution. This is the most

common configuration for studying modulation by compounds like ATP.[10]

Data Acquisition: Acquire data using a patch-clamp amplifier and appropriate software. Apply

voltage steps or ramps to study the voltage-dependence of the channel.
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Start Troubleshooting

Problem: Cannot form a Giga-seal

Is pipette resistance >20 MΩ?

No

Is the preparation fresh and healthy?

Yes

Pull new, higher resistance pipettes.
Fire-polish the tip.

Are solutions filtered?

Yes

Use a fresh aliquot of mitoplasts/liposomes.

No

Filter all solutions (0.22 µm filter).

No

Problem: High Electrical Noise

Yes

Is the Faraday cage properly grounded?

No

Is the bath level low?

Yes

Check all grounding wires.
Turn off nearby electrical equipment.

Is the pipette holder clean?

No

Lower the bath fluid level to minimize capacitance.

Yes

Clean and dry the pipette holder.

No

Problem: No Channel Activity

Yes

Is the channel activator present?

No

Is the protein reconstituted correctly?

Yes

Add Ca²⁺ to the bath for mitoplasts.
Apply a strong voltage step.

Is the patch excised properly?

Yes

Verify protein incorporation into liposomes.

If using liposomes

Briefly expose pipette tip to air after excision
to ensure proper inside-out formation.

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for c-subunit channel patch-clamp.
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Q: I'm having trouble forming a stable giga-ohm seal on my mitoplasts/liposomes. What should

I do?

A: This is a common issue due to the small size and fragility of these preparations.

Increase Pipette Resistance: Unlike typical whole-cell patch-clamp (4-8 MΩ), recordings from

mitoplasts or SMVs require much higher resistance pipettes (20-100 MΩ).[8][10] This smaller

tip opening is better suited for the small diameter of the vesicles.

Fire-Polish Pipettes: Gently fire-polishing the pipette tip can create a smoother surface,

which facilitates a tighter seal with the membrane.[13]

Use Fresh Preparations: The health and integrity of the mitoplasts are crucial. Use freshly

prepared mitoplasts or a freshly thawed aliquot of SMVs for each experiment.

Clean Solutions: Ensure all solutions are filtered through a 0.22 µm filter to remove any

particulate matter that could interfere with seal formation.[13]

Q: My recordings are very noisy. How can I reduce the noise?

A: High noise is a challenge, especially when trying to resolve small single-channel currents.

Check Grounding: Ensure that all components of your rig (microscope, manipulators,

Faraday cage) are properly grounded to a common point. Turn off any unnecessary nearby

electrical equipment.

Lower Bath Level: A high fluid level in the recording chamber increases the capacitance of

the pipette, which adds to the noise. Keep the bath level as low as possible.

Coat Pipettes: For single-channel recordings, coating the pipette with a hydrophobic

substance like Sylgard can reduce pipette capacitance and noise.[13]

Clean Pipette Holder: A dirty or wet pipette holder can be a source of noise. Ensure it is

clean and completely dry.

Q: I have a stable seal, but I don't see any channel activity.

A: Several factors could be at play:
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Absence of Activators: The c-subunit channel (mPTP) is often closed under basal conditions.

For mitoplast recordings, you may need to add an activator like Ca²⁺ to the bath to induce

channel opening.[11] Applying a strong depolarizing or hyperpolarizing voltage step can also

sometimes activate the channel.[6]

No Channel in the Patch: It's possible the small patch of membrane you've sealed onto

doesn't contain a c-subunit channel. Try patching a different vesicle.

Incorrect Reconstitution (for liposomes): If using proteoliposomes, there may be an issue

with the protein insertion into the lipid bilayer. Verify your reconstitution protocol. It is also

possible the channel is inserted with an unfavorable orientation.

Improperly Excised Patch: In the inside-out configuration, if the patch does not excise

cleanly, the channel's intracellular domain may not be accessible to modulators in the bath.

Briefly passing the pipette tip through the air-water interface after excision can help ensure

the correct configuration.

Q: The channel activity runs down quickly. How can I get more stable recordings?

A: Rundown can be caused by the loss of essential intracellular components after patch

excision.

Use Perforated Patch: While more challenging on mitoplasts, a perforated patch

configuration (using agents like amphotericin B or gramicidin) can help maintain the

endogenous intracellular environment.

Add ATP to Pipette Solution: The c-subunit channel is modulated by ATP. Including ATP (1-5

mM) in your pipette solution can sometimes help stabilize channel activity or maintain an

inhibited state before applying activators.[10]

Limit Recording Time: Be prepared to acquire data quickly after establishing a stable

recording configuration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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